Cycloheptane, cycloheptylidene-

Lipophilicity Partition coefficient Physicochemical profiling

Cycloheptane, cycloheptylidene- (IUPAC: 1,1′-bicycloheptylidene, C₁₄H₂₄, MW 192.34) is a symmetrical exocyclic alkene composed of two cycloheptane rings linked via a double bond. It belongs to the class of bicycloalkylidene hydrocarbons, which span a homologous series from bicyclopentylidene (C₁₀H₁₆) through bicyclohexylidene (C₁₂H₂₀) to larger-ring analogs.

Molecular Formula C14H24
Molecular Weight 192.34 g/mol
CAS No. 51175-34-9
Cat. No. B14672422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptane, cycloheptylidene-
CAS51175-34-9
Molecular FormulaC14H24
Molecular Weight192.34 g/mol
Structural Identifiers
SMILESC1CCCC(=C2CCCCCC2)CC1
InChIInChI=1S/C14H24/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-12H2
InChIKeyJPWJQIKXWASNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptane, cycloheptylidene- (CAS 51175-34-9) Procurement & Differentiation Guide


Cycloheptane, cycloheptylidene- (IUPAC: 1,1′-bicycloheptylidene, C₁₄H₂₄, MW 192.34) is a symmetrical exocyclic alkene composed of two cycloheptane rings linked via a double bond [1]. It belongs to the class of bicycloalkylidene hydrocarbons, which span a homologous series from bicyclopentylidene (C₁₀H₁₆) through bicyclohexylidene (C₁₂H₂₀) to larger-ring analogs. The compound exhibits the conformational complexity characteristic of seven-membered carbocycles, adopting chair and twist-chair conformations that influence its steric profile [2]. Its high calculated lipophilicity (LogP ≈ 4.99) distinguishes it from smaller-ring homologs and makes it a candidate for applications requiring enhanced lipid solubility or altered phase-partitioning behavior [3].

Why Cycloheptane, cycloheptylidene- Cannot Be Simply Replaced by Smaller-Ring Bicycloalkylidene Analogs


Substituting cycloheptane, cycloheptylidene- with its five- or six-membered ring homologs (bicyclopentylidene or bicyclohexylidene) introduces meaningful changes in lipophilicity, conformational flexibility, and steric demand that propagate into downstream applications. The target compound's LogP of ~4.99 exceeds that of bicyclohexylidene (LogP = 4.21) by approximately 0.78 log units [1][2], altering partitioning in extraction, chromatographic, and biological assay contexts. In organometallic catalysis, replacing the cyclopentylidene backbone with cycloheptylidene demonstrably reduces ethylene oligomerization activity [3]. Furthermore, the seven-membered ring adopts chair and twist-chair conformations that differ fundamentally from the conformational preferences of five- and six-membered rings [4], impacting molecular recognition, crystal packing, and derived material properties. Generic substitution therefore risks altered reactivity, solubility, and functional performance.

Quantitative Evidence Guide: Cycloheptane, cycloheptylidene- Differentiation Data


Lipophilicity Differentiation: LogP of 1,1′-Bicycloheptylidene vs. 1,1′-Bicyclohexylidene

1,1′-Bicycloheptylidene exhibits a calculated LogP of 4.9914, compared to 4.2112 for the direct six-membered ring homolog 1,1′-bicyclohexylidene [1][2]. This represents an increase of approximately 0.78 log units, corresponding to a roughly six-fold higher partitioning into a non-polar phase. The higher logP is consistent with the additional four methylene units (two per ring) in the target compound versus its C12 analog. No experimental LogP data were identified for 1,1′-bicyclopentylidene for a three-way comparison; the ACD/LogP for bicyclopentylidene is reported as 4.51 , suggesting the C14 compound remains the most lipophilic of the three unsubstituted bicycloalkylidenes.

Lipophilicity Partition coefficient Physicochemical profiling

Acetal Protecting Group Stability: Cycloheptylidene vs. Isopropylidene Acetals in Oligosaccharide Synthesis

In acid-catalyzed hydrolysis of 1,2-O-alkylidene-α-D-glucofuranoses, cycloheptylidene acetals are reported to be superior protecting groups compared to the standard isopropylidene residue for oligosaccharide synthesis [1]. While the original paper does not report explicit first-order rate constants for each acetal type in the abstract, the qualitative ranking—placing cycloheptylidene and cyclopentylidene acetals above isopropylidene—has been cited as a design principle in subsequent synthetic carbohydrate chemistry. The mechanistic rationale involves differential steric shielding of the acetal carbon and altered ring-strain profiles in the cyclic acetal, favoring the seven-membered cycloheptylidene acetal for applications requiring controlled, selective hydrolysis conditions.

Protecting group chemistry Carbohydrate synthesis Acetal hydrolysis

Catalytic Activity Modulation: Pd(II) Complexes with Cycloheptylidene vs. Cyclopentylidene Backbone in Ethylene Oligomerization

In cationic palladium(II) complexes bearing α-diphenylphosphino-ketoimine ligands, replacing the cyclopentylidene backbone with a cycloheptylidene backbone leads to a measurable drop in catalytic activity for ethylene oligomerization [1]. The study explicitly states: 'By increasing the steric bulkiness of the substituent on the imine, or by using ligands with cyclohexylidene or cycloheptylidene backbone instead of cyclopentylidene, a drop in catalytic activity is observed.' This effect was confirmed in both the palladium and nickel(II) catalyst series, with Ni(II) complexes showing comparable linearities but altered oligomerization grades upon backbone variation. The finding demonstrates that ring size in the bicycloalkylidene scaffold is not an innocent structural variable—it directly modulates the steric environment at the metal center and thus the catalytic outcome.

Organometallic catalysis Ethylene oligomerization Ligand design

Thermodynamic Characterization: Heat of Hydrogenation of the C14H12 Precursor to 1,1′-Bicycloheptylidene

The hydrogenation of the fully unsaturated C14H12 precursor to cycloheptane, cycloheptylidene- (C14H24) proceeds with a standard reaction enthalpy ΔrH° of −547.14 ± 0.54 kJ/mol in diethylcarbitol solvent (solid phase) [1][2]. This value, determined by Turner, Meador, Doering, et al. (1957), reflects the saturation of multiple double bonds in the heptafulvalene-type precursor. The large exothermicity (approximately −547 kJ/mol over 6 H2 equivalents, averaging ca. −91 kJ/mol per H2) provides essential thermodynamic data for process safety assessment, reactor design, and energetic comparisons with related non-benzenoid aromatic hydrogenation reactions. The data originate from the classic series 'Heats of Hydrogenation. III.' and remain a cornerstone reference for seven-membered ring thermochemistry.

Thermochemistry Hydrogenation enthalpy Process design

Conformational Differentiation: Chair/Twist-Chair Preference in Cycloheptylidene Derivatives vs. Smaller Ring Analogs

X-ray crystallographic studies of cycloheptylidene-containing compounds consistently reveal that the seven-membered cycloheptane ring adopts a chair or twist-chair conformation [1][2]. In 2-cycloheptylidene-N-phenylhydrazinecarbothioamide, the cycloheptane ring is in a chair conformation [1]; in deacetylneotenulin, the cycloheptylidene ring adopts a twist-chair conformation with unit cell parameters a = 7.475(2) Å, b = 7.905(1) Å, c = 12.022(2) Å, β = 93° 26(1)′, space group P2₁, Z = 2 [2]. This contrasts with the well-defined chair conformations of six-membered cyclohexylidene rings and the envelope/half-chair conformations of five-membered cyclopentylidene rings. The conformational flexibility of the seven-membered ring introduces a larger accessible conformational space that impacts molecular packing, crystal lattice energies, and intermolecular interactions.

Conformational analysis Seven-membered ring Crystal engineering

Synthetic Utility in Bioactive Scaffold Diversification: Cycloheptylidene as a Dimethylallyl Replacement in Deoxyhumulone Analogues

In the synthesis of novel deoxyhumulone analogues, the dimethylallyl (prenyl) substituents of the natural product have been successfully replaced with cycloheptylidene analogues, yielding two characterized analogues: one with a benzoyl side-chain replacement and one bearing cycloheptylidene groups in place of the prenyl moieties [1]. This substitution replaces the acyclic, unsaturated dimethylallyl group (C5H9) with a saturated, cyclic C7 scaffold, dramatically altering the steric bulk, conformational flexibility, and metabolic stability of the resulting analogue while preserving the overall molecular architecture. The cycloheptylidene-containing analogue thus provides a distinct chemotype for structure-activity relationship (SAR) exploration that is not accessible with smaller-ring cycloalkylidene groups or with the native prenyl substituent.

Natural product synthesis SAR studies Humulone analogues

Best Application Scenarios for Cycloheptane, cycloheptylidene- Based on Differentiated Evidence


Ligand Design for Sterically Tuned Organometallic Catalysts

The demonstrated ability of the cycloheptylidene backbone to modulate catalytic activity in Pd(II) and Ni(II) ethylene oligomerization catalysts [1] makes this compound a strategic building block for ligand libraries. Researchers seeking to attenuate catalytic turnover frequency or alter product distributions (α-olefin fraction, oligomerization grade) can use the cycloheptylidene scaffold as a sterically demanding alternative to cyclopentylidene or cyclohexylidene backbones. The seven-membered ring introduces conformational flexibility (chair and twist-chair forms) that is absent in smaller rings, potentially enabling dynamic steric effects at the metal center.

Carbohydrate Protecting Group Strategy Requiring Differential Acetal Lability

In multi-step oligosaccharide syntheses where orthogonal protection/deprotection sequences are required, cycloheptylidene acetals offer an intermediate stability profile that is superior to isopropylidene acetals under acidic hydrolysis conditions [2]. Synthetic chemists can exploit this differential lability to selectively remove more labile protecting groups while retaining the cycloheptylidene acetal, enabling more efficient routes to complex glycans. This is particularly relevant when the target oligosaccharide contains both acid-sensitive and acid-stable functionalities.

Physicochemical Property Optimization via Enhanced Lipophilicity

The LogP of ~4.99 for 1,1′-bicycloheptylidene [3] significantly exceeds that of its smaller-ring homologs. This property is advantageous when designing compound libraries for membrane permeability screening, when higher extraction efficiency into non-polar solvents is needed, or when optimizing chromatographic separation conditions. The compound's solubility profile also makes it a candidate for use as a non-polar phase-transfer agent or as a hydrophobic building block in supramolecular assemblies.

Natural Product Analogue Libraries with Altered Isoprenoid Mimicry

The successful replacement of dimethylallyl (prenyl) groups with cycloheptylidene moieties in deoxyhumulone analogues [4] establishes a precedent for using this scaffold as a saturated, cyclic isoprenoid mimetic. This application is particularly relevant for SAR campaigns targeting prenylated natural products (flavonoids, cannabinoids, hop bitter acids) where metabolic oxidation of the prenyl double bond limits compound stability. The cycloheptylidene group provides a non-oxidizable, sterically defined replacement that can be systematically compared with cyclopentylidene and cyclohexylidene variants to map steric tolerance in the target binding site.

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